N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the benzothiazole ring can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide)
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Major Products Formed
Reduction: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-aminobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: N-(7-chloro-4-carboxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide or N-(7-chloro-4-formyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or nucleic acids in microorganisms. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
7-chloro-4-methyl-1,3-benzothiazol-2-amine: A precursor in the synthesis of this compound.
2-nitrobenzoyl chloride: Another precursor used in the synthesis.
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-aminobenzamide: A reduction product of the compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-6-7-10(16)13-12(8)17-15(23-13)18-14(20)9-4-2-3-5-11(9)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMWXSMJPBDGHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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